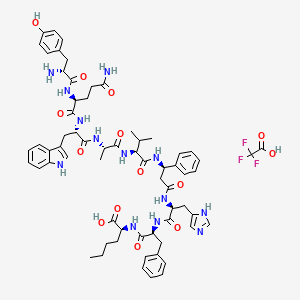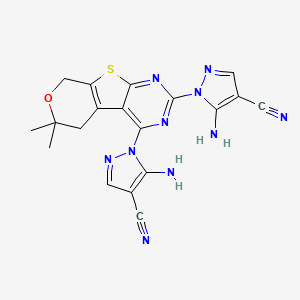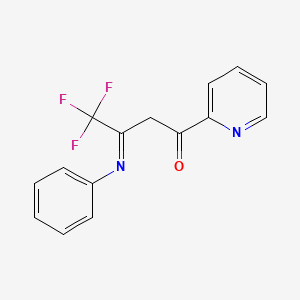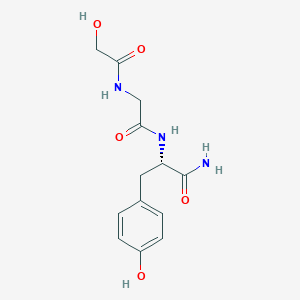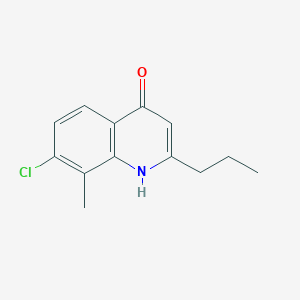![molecular formula C13H21N3O2 B15173584 N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide CAS No. 919771-97-4](/img/structure/B15173584.png)
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide is a chemical compound with the molecular formula C13H21N3O2 It is characterized by the presence of an aminoethyl group and a dimethylaminoethoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzamide is replaced by the 2-(dimethylamino)ethoxy group. The resulting intermediate is then reacted with ethylenediamine to introduce the aminoethyl group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving amine and amide functionalities.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl and dimethylaminoethoxy groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The benzamide core may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the dimethylaminoethoxy group, resulting in different chemical properties and reactivity.
4-(2-Dimethylaminoethoxy)benzamide: Lacks the aminoethyl group, affecting its biological activity and applications.
N-(2-Dimethylaminoethyl)benzamide: Contains a dimethylaminoethyl group instead of the dimethylaminoethoxy group, leading to variations in its chemical behavior.
Uniqueness
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide is unique due to the presence of both aminoethyl and dimethylaminoethoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
919771-97-4 |
|---|---|
Formule moléculaire |
C13H21N3O2 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C13H21N3O2/c1-16(2)9-10-18-12-5-3-11(4-6-12)13(17)15-8-7-14/h3-6H,7-10,14H2,1-2H3,(H,15,17) |
Clé InChI |
VJYSBYFKFPXKIP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)
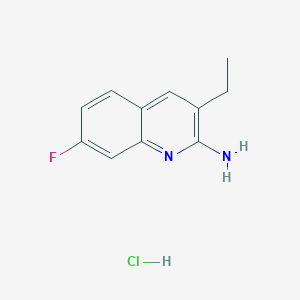
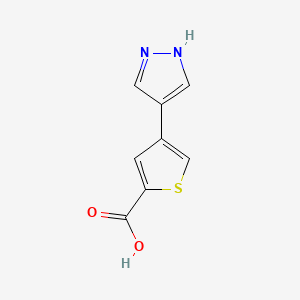
![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)

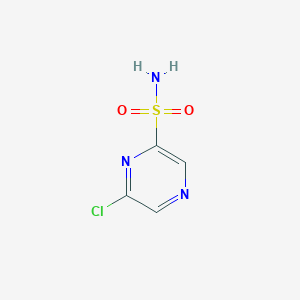

![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
